5-Hydroxy-2-methyl-1H-indole-3-carboxylic acid
Overview
Description
5-Hydroxy-2-methyl-1H-indole-3-carboxylic acid is a derivative of indole, a significant heterocyclic system found in various natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
5-Hydroxy-2-methyl-1H-indole-3-carboxylic acid, like many indole derivatives, is known to interact with multiple receptors . They are often used in the synthesis of compounds that inhibit 5-lipoxygenase (5-LO), an enzyme involved in inflammation .
Mode of Action
Indole derivatives are known to bind with high affinity to their targets . This binding can lead to changes in the function of the target, which can result in therapeutic effects. For example, if this compound acts as a 5-LO inhibitor, it would prevent the conversion of arachidonic acid to leukotrienes, molecules that mediate inflammatory responses .
Biochemical Pathways
Indole derivatives are involved in a variety of biochemical pathways due to their broad biological activities . They can affect pathways related to inflammation, cancer, viral infections, and more . Specifically, if this compound acts as a 5-LO inhibitor, it would affect the leukotriene synthesis pathway, reducing inflammation .
Pharmacokinetics
Indole derivatives are generally well-absorbed and distributed throughout the body, metabolized by various enzymes, and excreted .
Result of Action
The molecular and cellular effects of this compound depend on its specific targets and mode of action. If it acts as a 5-LO inhibitor, it would reduce the production of leukotrienes, thereby decreasing inflammation . This could have beneficial effects in conditions characterized by excessive inflammation.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the presence of other compounds, pH, temperature, and more . For example, the gut microbiota can influence the metabolism of indole derivatives, affecting their action .
These compounds have broad biological activities and interact with multiple targets, leading to a variety of potential therapeutic effects .
Biochemical Analysis
Biochemical Properties
5-Hydroxy-2-methyl-1H-indole-3-carboxylic acid interacts with various enzymes, proteins, and other biomolecules. It is involved in the metabolism of tryptophan catalyzed by intestinal microorganisms . The compound binds with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . It maintains intestinal homeostasis and impacts liver metabolism and the immune response .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It activates nuclear receptors and regulates intestinal hormones .
Metabolic Pathways
This compound is involved in the bioconversion of indoles from tryptophan (Trp), which is an essential amino acid derived entirely from the diet . It interacts with various enzymes or cofactors in this process.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Hydroxy-2-methyl-1H-indole-3-carboxylic acid can be synthesized through the oxidation of indole. One common method involves reacting indole with potassium hydroxide or cobalt(III) acetylacetonate (Co(acac)2) under alkaline conditions . The reaction typically proceeds under reflux conditions in methanol, yielding the desired product in good yield .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-2-methyl-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium hydroxide, cobalt(III) acetylacetonate.
Reduction: Common reducing agents like sodium borohydride.
Substitution: Electrophilic reagents such as halogens or nitrating agents.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
5-Hydroxy-2-methyl-1H-indole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex indole derivatives.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
5-Hydroxyindoleacetic acid: A metabolite of serotonin, involved in neurotransmission.
2-Phenylthiomethyl-indole derivatives: Known for their inhibitory activity against 5-lipoxygenase (5-LO).
Uniqueness
5-Hydroxy-2-methyl-1H-indole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl and carboxylic acid groups make it a versatile intermediate for further chemical modifications and applications .
Properties
IUPAC Name |
5-hydroxy-2-methyl-1H-indole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-5-9(10(13)14)7-4-6(12)2-3-8(7)11-5/h2-4,11-12H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHSZQYNWIIHBAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50360429 | |
Record name | 5-Hydroxy-2-methyl-1H-indole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50360429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71982-15-5 | |
Record name | 5-Hydroxy-2-methyl-1H-indole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50360429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-hydroxy-2-methyl-1H-indole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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